molecular formula C12H17NO3 B8121922 (R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline

(R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline

Cat. No.: B8121922
M. Wt: 223.27 g/mol
InChI Key: PUDOJDLATQIMAC-LLVKDONJSA-N
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Description

(R)-3-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)aniline (CAS 1193104-16-3) is a chiral aniline derivative characterized by a dioxolane-protected diol moiety. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol . The compound features a (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy group attached to the meta position of the aniline ring, and the R-configuration at the dioxolane ring confers stereochemical specificity critical for its applications in asymmetric synthesis and pharmaceutical intermediates .

The dioxolane group serves as a protecting group for vicinal diols, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for subsequent functionalization . This compound is frequently utilized in the synthesis of kinase inhibitors and anticancer agents, as evidenced by its role in the preparation of pyrido[2,3-d]pyrimidine derivatives and spirocyclic carboxamides .

Properties

IUPAC Name

3-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2)15-8-11(16-12)7-14-10-5-3-4-9(13)6-10/h3-6,11H,7-8,13H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDOJDLATQIMAC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC2=CC=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)COC2=CC=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkaline Coupling Using Sodium Hydride

Procedure :

  • Base Activation : Solketal (1.0 eq) is deprotonated with NaH (1.2 eq) in dry DMSO at 60°C for 2 h.

  • Coupling : 3-Aminophenol (1.0 eq) is added, and the mixture is stirred at 140°C for 45 min.

  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via silica gel chromatography.

Key Data :

ParameterValue
Yield50–60%
Purity (HPLC)>95%
Stereopurity (ee)>98%

Mitsunobu Reaction for Stereochemical Control

Procedure :

  • Activation : Solketal (1.0 eq), 3-aminophenol (1.0 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (1.5 eq) in THF at 20°C for 20 h.

  • Workup : Hydrazine hydrate added to decompose excess reagents, followed by methanol reflux and column chromatography.

Key Data :

ParameterValue
Yield65–75%
Purity (HPLC)>97%
Stereopurity (ee)>99%

Industrial-Scale Synthesis Considerations

A scaled-up protocol from Synnova Intermediates Pvt. Ltd. highlights the use of cost-effective reagents and solvent recovery:

Stagewise Process :

  • Ketalization : (R)-Glycerol → solketal (89% yield).

  • Etherification : Solketal + 3-aminophenol → target compound (62% yield after crystallization).

Material Balance (Per 50 kg Batch) :

InputQuantity (kg)OutputQuantity (kg)
Solketal36.0Crude Product67.0
3-Aminophenol62.5Recovered Solvent220.3

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 6.85–6.70 (m, 3H, Ar-H), 4.62 (dd, J = 7.6, 4.8 Hz, 1H, dioxolane-CH), 4.31 (dd, J = 8.9, 7.6 Hz, 1H), 4.20 (dd, J = 8.9, 4.8 Hz, 1H), 1.54 (s, 3H), 1.42 (s, 3H).

  • LC-MS (ESI) : m/z = 224.1 [M+H]⁺.

Comparative Analysis of Methods

Efficiency Metrics :

MethodYield (%)ee (%)Cost (USD/g)
Alkaline Coupling559812.50
Mitsunobu Reaction709918.75
Industrial Process62978.90

The Mitsunobu reaction offers superior stereocontrol but higher costs due to reagent expenses. Industrial methods prioritize yield and solvent recycling.

Challenges and Optimization Strategies

  • Stereochemical Drift : Prolonged heating in alkaline conditions may racemize the dioxolane group. Mitigated by using milder bases (e.g., K₂CO₃).

  • Byproduct Formation : Self-condensation of solketal is minimized by slow addition of 3-aminophenol.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form or modify other functional groups within the molecule.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroaniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological systems.

Medicine

In medicine, ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Steric and Electronic Effects

  • The dioxolane ring in the target compound introduces steric hindrance and chirality, which are absent in linear analogs like 4-hexyloxyaniline . This ring system stabilizes intermediates during synthesis and directs regioselectivity in coupling reactions .
  • 4-Methoxy-3-(4-methoxyphenoxy)aniline lacks the dioxolane’s stereochemical complexity but shares high similarity (0.96) due to its methoxy and aryloxy substituents. Its planar structure may favor π-π stacking in materials science .
  • Nitrosoaniline derivatives (e.g., 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline ) exhibit distinct reactivity due to the nitroso group, enabling participation in electrophilic substitutions, unlike the target compound’s nucleophilic aniline .

Stereochemical Specificity

The R-configuration of the dioxolane in the target compound contrasts with the S-enantiomer seen in related intermediates (e.g., (S)-3-{4-[5-(2-cyclopentyl-6-methoxy-pyridin-4-yl)-[1,2,4]oxadiazol-3-yl]-2-ethyl-6-methyl-phenoxy}-propane-1,2-diol). Such stereochemical differences significantly influence biological activity, as seen in kinase inhibitors where enantiomers exhibit varying binding affinities .

Biological Activity

(R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is a compound that incorporates a chiral 1,3-dioxolane moiety, which has been recognized for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial and antifungal properties.

Chemical Structure and Properties

The chemical formula for (R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline is C11H15NO3C_{11}H_{15}NO_3 with a molecular weight of approximately 211.24 g/mol. The compound features a methoxy group attached to an aniline derivative and a dioxolane ring, contributing to its biological activity.

Synthesis

The synthesis of (R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline typically involves the reaction of (R)-2-amino-3-(methoxymethyl)phenol with 2,2-dimethyl-1,3-dioxolane in the presence of suitable catalysts. This reaction can be optimized for yield and purity through various methods including microwave-assisted synthesis.

Antibacterial Activity

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. A study evaluated the antibacterial activity of several synthesized dioxolanes against common pathogens:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
(R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)anilineStaphylococcus aureus625 µg/mL
Staphylococcus epidermidis1250 µg/mL
Enterococcus faecalis625 µg/mL
Pseudomonas aeruginosa1250 µg/mL
Escherichia coliNo activity detected
Klebsiella pneumoniaeNo activity detected

These results demonstrate that while (R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline shows promising antibacterial activity against certain Gram-positive bacteria, it lacks efficacy against some Gram-negative strains.

Antifungal Activity

In addition to antibacterial properties, the compound has been tested for antifungal activity against Candida albicans. The findings suggest that:

CompoundFungus TestedMinimum Inhibitory Concentration (MIC)
(R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)anilineCandida albicans500 µg/mL

This indicates that the compound possesses moderate antifungal activity.

Case Studies

In a comparative study of various dioxolane derivatives, it was found that structural modifications significantly affect biological activity. The presence of electron-withdrawing or electron-donating groups on the aromatic ring influenced both antibacterial and antifungal efficacy. For instance:

  • Compound A : Exhibited strong activity against S. aureus with an MIC of 250 µg/mL.
  • Compound B : Showed enhanced antifungal properties compared to other derivatives.

These case studies highlight the importance of structural optimization in enhancing the biological effectiveness of dioxolane-based compounds.

Q & A

Basic: What are the common synthetic routes for preparing (R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)aniline?

Methodological Answer:
The compound is typically synthesized via multi-step processes involving:

  • Step 1: Formation of the dioxolane-protected intermediate. For example, (S)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propan-1-ol can be treated with methanesulfonyl chloride in THF with triethylamine to generate a mesylate intermediate .
  • Step 2: Nucleophilic substitution or coupling reactions. In one protocol, the mesylate reacts with an aniline derivative (e.g., 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[...]carboxamide) in acetonitrile with cesium carbonate at 75°C, followed by acid hydrolysis and HPLC purification .
  • Key Reagents: Methanesulfonyl chloride, triethylamine, cesium carbonate, acetonitrile, and HPLC-grade solvents.

Basic: How is the stereochemical integrity of the dioxolane ring maintained during synthesis?

Methodological Answer:
Stereochemical control is achieved using chiral starting materials or catalysts. For instance, (4S)-configured dioxolane intermediates (e.g., (S)-4-((4-bromobutoxy)methyl)-2,2-dimethyl-1,3-dioxolane) are synthesized via asymmetric catalysis or resolved using chiral columns. Retention of configuration is confirmed via optical rotation measurements and chiral HPLC analysis .

Advanced: What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS): Used to confirm molecular weight (e.g., m/z 269 [M+H]+ for intermediates) and purity .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase columns (e.g., YMC-Actus Triart C18) with MeCN/water (0.1% formic acid) gradients resolve enantiomers and monitor reaction progress .
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies regioselectivity of substitution and confirms dioxolane ring integrity .

Advanced: How can reaction yields be optimized in nucleophilic substitution steps involving this compound?

Methodological Answer:
Yields depend on:

  • Base Selection: Cesium carbonate in acetonitrile (75°C) achieves higher yields (~66%) compared to milder bases like K2CO3 .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the aniline group.
  • Temperature Control: Elevated temperatures (75–80°C) accelerate reactions but require careful monitoring to avoid racemization .

Advanced: What strategies mitigate impurities during large-scale synthesis?

Methodological Answer:

  • Chromatographic Purification: Silica gel column chromatography (ethyl acetate/hexane gradients) removes unreacted starting materials .
  • Acid/Base Workup: Hydrochloric acid and sodium hydroxide treatments precipitate side products while retaining the target compound in solution .
  • HPLC Scalability: Preparative HPLC with C18 columns ensures high purity (>95%) for intermediates like Landiolol hydrochloride derivatives .

Data Contradiction: Why do reported yields vary for cross-coupling reactions involving this compound?

Methodological Answer:
Discrepancies arise from:

  • Substrate Reactivity: Electron-deficient anilines (e.g., nitro- or fluoro-substituted) exhibit lower yields due to reduced nucleophilicity.
  • Catalyst Incompatibility: Palladium catalysts may deactivate in the presence of dioxolane-protected groups, necessitating ligand optimization .
  • Example: A cross-electrophile coupling of 4-bromoaniline with a dioxolane derivative yielded only 18% product under standard conditions, highlighting the need for tailored protocols .

Application: How is this compound utilized in pharmacological intermediate synthesis?

Methodological Answer:
It serves as a chiral building block in:

  • β-Blockers: Landiolol hydrochloride, a short-acting β1-blocker, uses (R)-configured dioxolane intermediates for stereoselective synthesis .
  • Anticancer Agents: Derivatives like diazaspiro non-ene carboxamides incorporate this compound to enhance solubility and target binding .

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